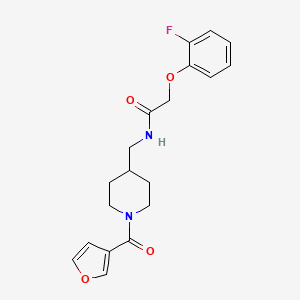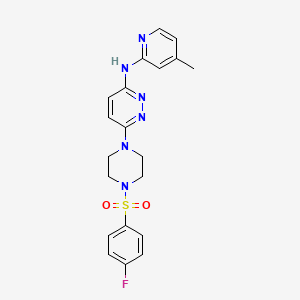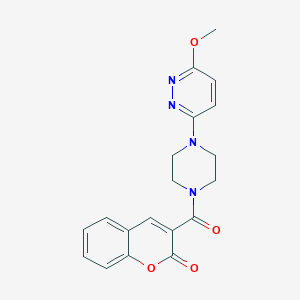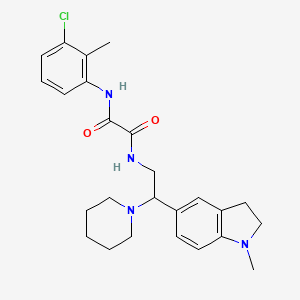
5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt is a chemical compound with the molecular formula C8H4FNNaO3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Preparation Methods
The synthesis of 5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under specific reaction conditions. For instance, the reaction can be catalyzed by metal catalysts or nanocatalysts, and may involve the use of solvents such as toluene at elevated temperatures . Industrial production methods often scale up these reactions, optimizing for yield and purity through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the aid of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt has several scientific research applications:
Mechanism of Action
The mechanism by which 5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA synthesis and repair. This interaction can inhibit the growth of cancer cells by preventing DNA replication . The compound may also affect other cellular pathways, contributing to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
5-Fluoro-1,3-benzoxazole-2-carboxylicacid;sodiumsalt can be compared to other fluorinated heterocycles, such as:
5-Fluorouracil: A well-known chemotherapy drug used to treat various cancers.
5-Fluoroindole: Another fluorinated compound with applications in medicinal chemistry and drug development.
Fluorinated Benzimidazoles: These compounds also exhibit antimicrobial and anticancer activities.
What sets this compound apart is its unique benzoxazole structure, which offers distinct chemical reactivity and biological activity compared to other fluorinated heterocycles .
Properties
InChI |
InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12); |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSQMTDEAWOLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(=O)O.[Na] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2552920.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2552923.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)

![3-methoxy-4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole](/img/structure/B2552930.png)

![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2552932.png)

![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2552935.png)
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)
